REACTION_CXSMILES
|
Cl.Cl.[NH2:3][NH2:4].[CH3:5][C:6]1[C:7](=O)[O:8][C:9](=[O:12])[C:10]=1[CH3:11]>O>[CH3:5][C:6]1[C:7](=[O:8])[NH:3][NH:4][C:9](=[O:12])[C:10]=1[CH3:11] |f:0.1.2|
|
Name
|
|
Quantity
|
83.6 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.NN
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100.4 g
|
Type
|
reactant
|
Smiles
|
CC=1C(OC(C1C)=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Then the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
Subsequently, the precipitate formed
|
Type
|
FILTRATION
|
Details
|
was filtered off with suction
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered off with suction
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(NNC(C1C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 69.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 62.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |